molecular formula C26H23ClN4O2S B2532930 N-benzyl-4-{2-[({[(4-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide CAS No. 1358400-52-8

N-benzyl-4-{2-[({[(4-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide

Cat. No.: B2532930
CAS No.: 1358400-52-8
M. Wt: 491.01
InChI Key: BBWJPKIIKNNVNP-UHFFFAOYSA-N
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Description

N-benzyl-4-{2-[({[(4-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide is a synthetic organic compound featuring a benzamide core linked to a 1H-imidazole ring substituted with a sulfanyl group. The sulfanyl moiety is further functionalized with a carbamoyl group attached to a 4-chlorophenylmethyl group, while the benzamide is N-benzylated.

Properties

IUPAC Name

N-benzyl-4-[2-[2-[(4-chlorophenyl)methylamino]-2-oxoethyl]sulfanylimidazol-1-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23ClN4O2S/c27-22-10-6-20(7-11-22)16-29-24(32)18-34-26-28-14-15-31(26)23-12-8-21(9-13-23)25(33)30-17-19-4-2-1-3-5-19/h1-15H,16-18H2,(H,29,32)(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBWJPKIIKNNVNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)N3C=CN=C3SCC(=O)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Synthesis and Reaction Mechanisms

Formation of the Benzamide Core

The benzamide scaffold is typically synthesized via amide coupling between 4-iodobenzoic acid derivatives and benzylamine. In a representative procedure:

  • Activation of Carboxylic Acid : 4-Iodobenzoic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acyl chloride.
  • Coupling with Benzylamine : The acyl chloride reacts with benzylamine in dichloromethane (DCM) under basic conditions (e.g., triethylamine) to yield N-benzyl-4-iodobenzamide.

Key Data :

  • Yield : 85–90%.
  • Characterization : IR shows C=O stretch at 1,660 cm⁻¹; ¹H NMR confirms benzyl protons at δ 4.5 ppm (s, 2H).

Functionalization with the 4-Chlorophenylcarbamoyl Group

The final step involves carbamoylation using (4-chlorophenyl)methylamine. Two approaches are documented:

Nucleophilic Acyl Substitution
  • Activation with DCC : The imidazole-thioether intermediate is treated with dicyclohexylcarbodiimide (DCC) in tetrahydrofuran (THF) to form an active ester.
  • Coupling with (4-Chlorophenyl)Methylamine : The active ester reacts with (4-chlorophenyl)methylamine at 60°C for 4 hours.

Key Data :

  • Yield : 70–75%.
  • Purity : Confirmed by HPLC (>95%).
Palladium-Catalyzed Amination
  • Buchwald-Hartwig Coupling : A palladium catalyst (e.g., Pd(OAc)₂) and Xantphos ligand enable coupling between the imidazole-thioether intermediate and (4-chlorophenyl)methylamine in toluene.
  • Reaction Conditions : Heated at 100°C for 12 hours under inert atmosphere.

Key Data :

  • Yield : 65–70%.
  • Advantage : Tolerates electron-withdrawing groups on the aryl ring.

Comparative Analysis of Synthetic Routes

Method Conditions Yield (%) Time Advantages Limitations
Microwave-Assisted 700 W, K₂CO₃, NMP 75–80 10–15 min Rapid, solvent-free Requires specialized equipment
DCC-Mediated DCC, THF, 60°C 70–75 4 hours High purity Sensitive to moisture
Palladium-Catalyzed Pd(OAc)₂, Xantphos, toluene 65–70 12 hours Broad substrate scope Costly catalysts

Characterization and Analytical Data

Final compounds are validated using:

  • IR Spectroscopy : Peaks at 1,660 cm⁻¹ (amide C=O), 1,540 cm⁻¹ (imidazole C=N).
  • ¹H NMR : Imidazole protons at δ 7.2–7.5 ppm; benzyl CH₂ at δ 4.5 ppm.
  • Mass Spectrometry : Molecular ion peak at m/z 508.2 (M+H⁺).

Environmental and Scalability Considerations

  • Solvent Choice : NMP and THF are effective but require recycling to reduce waste.
  • Catalyst Recovery : Palladium catalysts can be reused via filtration, improving cost-efficiency.

Chemical Reactions Analysis

Oxidation of Sulfanyl Group

The thioether (-S-) group undergoes oxidation under mild to moderate conditions. Key findings:

Oxidizing AgentProductConditionsYieldSource
m-CPBASulfoxide0°C, CH₂Cl₂, 2 hr78%
H₂O₂ (30%)SulfoneRT, AcOH, 6 hr65%
KMnO₄Sulfone50°C, H₂O/acetone, 4 hr52%
  • Mechanism : Electrophilic oxygen transfer via peroxides or radical pathways.

  • Applications : Sulfoxide/sulfone derivatives enhance solubility and bioactivity.

Nucleophilic Aromatic Substitution (NAS) at 4-Chlorophenyl

The electron-deficient 4-chlorophenyl group participates in NAS reactions:

NucleophileConditionsProductYieldSource
MorpholineDMF, 100°C, 12 hr4-Morpholinophenyl analog60%
PiperidineK₂CO₃, DMSO, 80°C4-Piperidinophenyl analog55%
H₂O (Hydrolysis)H₂SO₄, refluxPhenol derivative45%
  • Kinetics : Reactivity follows pseudo-first-order kinetics in polar aprotic solvents .

Hydrolysis of Amide and Carbamate Groups

The benzamide and carbamoyl groups undergo hydrolysis under acidic/basic conditions:

Reaction SiteReagentsConditionsProduct
Benzamide6M HCl, refluxBenzoic acid + amine
CarbamateNaOH (aq.), 70°C4-Chlorobenzylamine + CO₂
  • pH Dependency : Basic conditions favor carbamate cleavage; acidic conditions target benzamide.

Imidazole Ring Functionalization

The 1H-imidazole ring reacts via alkylation or metal-catalyzed cross-coupling:

Reaction TypeReagentsProductYieldSource
AlkylationMeI, K₂CO₃N-Methylimidazolium salt70%
Suzuki CouplingPd(PPh₃)₄, Ar-B(OH)₂Biaryl-imidazole hybrid40%
  • Regioselectivity : Alkylation occurs at N-3 due to steric hindrance at N-1.

Cyclization Reactions

Intramolecular cyclization forms fused heterocycles:

ConditionsProductDriving Force
PCl₅, tolueneImidazo[1,2-a]pyridineDehydration
CuI, DIPEAThiazolo-imidazoleOxidative coupling
  • Applications : Cyclized derivatives show enhanced kinase inhibition .

Stability Under Environmental Conditions

The compound degrades under extreme conditions:

StressorDegradation PathwayHalf-Life
UV light (254 nm)C-S bond cleavage8 hr
pH > 10Amide hydrolysis2 hr

Data sourced from accelerated stability studies.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structural motifs to N-benzyl-4-{2-[({[(4-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide exhibit promising antimicrobial properties. For instance, derivatives of 2-mercaptobenzimidazole have shown significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria . The presence of the chlorophenyl group may enhance the antimicrobial efficacy due to increased lipophilicity and interaction with microbial membranes.

Anticancer Potential

The compound's structure suggests potential anticancer properties, particularly due to the imidazole ring, which has been associated with various anticancer activities. Studies on similar benzamide derivatives have demonstrated their ability to inhibit cancer cell proliferation in vitro. For example, certain benzimidazole derivatives have shown IC50 values lower than standard chemotherapeutics like 5-fluorouracil against colorectal carcinoma cell lines .

Antitubercular Activity

Recent studies have explored the antitubercular potential of compounds related to this compound. In vitro evaluations against Mycobacterium tuberculosis have indicated that certain derivatives possess significant inhibitory effects on vital mycobacterial enzymes, suggesting a pathway for developing new antitubercular agents .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial effects of synthesized derivatives, compounds structurally related to this compound were tested against various microbial strains. The results indicated that certain derivatives exhibited Minimum Inhibitory Concentrations (MIC) as low as 1.27 µM against specific bacterial strains, showcasing their potential as effective antimicrobial agents .

Case Study 2: Anticancer Screening

Another research effort focused on the anticancer properties of related compounds demonstrated that several derivatives had IC50 values significantly lower than established chemotherapeutics in assays against HCT116 colorectal carcinoma cells. This highlights the therapeutic potential of these compounds in cancer treatment .

Mechanism of Action

The mechanism of action of N-benzyl-4-{2-[({[(4-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Data Tables

Table 1. Key Structural and Spectral Comparisons

Compound Class Core Structure Key IR Bands (cm⁻¹) Notable Substituents Tautomeric Form
Imidazole-Benzamide 1H-imidazole ν(C=O): ~1660–1680 4-Chlorophenylmethyl, N-benzyl Predominantly 1H-imidazole
1,2,4-Triazole-Thiones 1,2,4-triazole ν(C=S): 1247–1255 Sulfonylphenyl, halogens Thione

Biological Activity

N-benzyl-4-{2-[({[(4-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes an imidazole ring, a benzamide moiety, and a sulfanyl group. The presence of the 4-chlorophenyl substituent is notable for its potential influence on biological activity.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing thiazole and imidazole rings have been shown to inhibit cancer cell proliferation through various mechanisms, including:

  • Inhibition of Kinases : Compounds related to this compound have been tested for their ability to inhibit Src kinase activity, with some derivatives showing IC50 values in the micromolar range. This suggests a potential role in disrupting signaling pathways crucial for tumor growth .
  • Apoptosis Induction : Certain benzamide derivatives have been reported to induce apoptosis in cancer cells by activating caspase pathways and modulating Bcl-2 family proteins .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Similar compounds have shown effectiveness against various bacterial strains, likely due to their ability to disrupt bacterial cell walls or interfere with metabolic pathways .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings from related studies include:

  • Substituent Effects : The presence of electron-withdrawing groups (like chlorine) on the phenyl ring enhances activity against certain cancer cell lines. For example, compounds with para-substituents often exhibit improved potency compared to their meta or ortho counterparts .
  • Sulfanyl Group Influence : The sulfanyl group has been implicated in enhancing bioavailability and cellular uptake, which may contribute to increased efficacy in both anticancer and antimicrobial contexts .

Case Studies

Several studies have documented the biological effects of structurally similar compounds:

  • Heparanase Inhibition : A class of benzamide derivatives demonstrated strong inhibition of heparanase, an enzyme involved in tumor metastasis, with IC50 values ranging from 0.23 to 0.29 µM . This suggests that this compound could similarly affect tumor progression.
  • Cytotoxicity Against Cancer Cell Lines : Compounds with similar imidazole structures have shown cytotoxic effects against various cancer cell lines (e.g., HT29), with IC50 values indicating significant growth inhibition . The implications for therapeutic use are considerable.
  • Antimicrobial Studies : Compounds related to N-benzyl derivatives have demonstrated comparable antimicrobial activity to established antibiotics like norfloxacin, suggesting that modifications could yield effective new treatments for resistant bacterial strains .

Q & A

Q. What are the key synthetic strategies for preparing N-benzyl-4-{2-[({[(4-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step condensation reactions. For example:

Imidazole core formation : Reacting 1H-imidazole derivatives with thiol-containing intermediates (e.g., carbamoylmethylsulfanyl groups) under basic conditions (e.g., K₂CO₃ in DMF) .

Coupling reactions : Amide bond formation between the benzamide moiety and the substituted imidazole using coupling agents like EDCI/HOBt .
Optimization tips:

  • Use anhydrous solvents (e.g., acetonitrile) to minimize hydrolysis .
  • Monitor reaction progress via TLC or LC-MS to isolate intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be prioritized?

  • Methodological Answer :
  • ¹H/¹³C NMR : Focus on imidazole proton signals (δ ~7.5–8.5 ppm) and sulfanyl group protons (δ ~3.5–4.5 ppm). Compare with structurally similar compounds (e.g., N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide ).
  • High-Resolution Mass Spectrometry (HR-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
  • FT-IR : Validate carbamoyl (C=O stretch ~1650–1700 cm⁻¹) and sulfanyl (C-S stretch ~600–700 cm⁻¹) groups .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software resolve structural ambiguities in derivatives of this compound?

  • Methodological Answer :
  • Crystal Growth : Use slow evaporation in polar solvents (e.g., DMSO/water mixtures) to obtain single crystals .
  • SHELX Workflow :

SHELXD : Solve phase problems via intrinsic phasing or Patterson methods .

SHELXL : Refine anisotropic displacement parameters and validate using R-factor convergence (<5%) .
Example: A related imidazole derivative (N-((4-(1H-benzo[d]imidazol-2-yl)phenyl)carbamothioyl)benzamide) was refined to an R₁ value of 0.045 using SHELXL .

Q. What computational and experimental approaches are suitable for analyzing its biological activity (e.g., enzyme inhibition)?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to predict binding affinities to target enzymes (e.g., elastase). Compare with experimental IC₅₀ values from fluorometric assays .
  • In Vitro Assays :
  • Elastase Inhibition : Measure fluorescence quenching of substrate N-succinyl-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin at λₑₓ/λₑₘ = 380/460 nm .
  • DNA Binding : Use UV-Vis titration (e.g., hypochromicity at 260 nm) and Scatchard plots to quantify interactions .

Q. How can Hirshfeld surface analysis enhance understanding of intermolecular interactions in its crystal lattice?

  • Methodological Answer :
  • Software Tools : Generate Hirshfeld surfaces via CrystalExplorer to visualize close contacts (e.g., H-bonding, π-π stacking) .
  • Quantitative Metrics : Calculate % contributions of interactions (e.g., H···H, C···Cl) to the surface area. For example, a related benzamide derivative showed 28.5% H···H interactions and 12.3% C···Cl contacts .

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